molecular formula C18H20BrN B1279653 9-(6-bromohexyl)-9H-carbazole CAS No. 94847-10-6

9-(6-bromohexyl)-9H-carbazole

Cat. No.: B1279653
CAS No.: 94847-10-6
M. Wt: 330.3 g/mol
InChI Key: HFNNZEMVTJAKRC-UHFFFAOYSA-N
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Description

9-(6-bromohexyl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The presence of a bromohexyl group in this compound enhances its reactivity and potential for further functionalization, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(6-bromohexyl)-9H-carbazole typically involves the bromination of 9-hexyl-9H-carbazole. One common method is as follows:

    Starting Material: 9-hexyl-9H-carbazole.

    Bromination: The hexyl group is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

9-(6-bromohexyl)-9H-carbazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.

    Reduction: The bromohexyl group can be reduced to a hexyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azidohexyl-carbazole or thiolhexyl-carbazole derivatives.

    Oxidation: Formation of carbazole-3,6-dione derivatives.

    Reduction: Formation of 9-hexyl-9H-carbazole.

Scientific Research Applications

9-(6-bromohexyl)-9H-carbazole has several applications in scientific research:

    Organic Electronics: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Photonic Materials: Employed in the development of photonic devices due to its excellent photophysical properties.

    Medicinal Chemistry: Investigated for its potential as an anticancer agent and in the development of other therapeutic compounds.

    Polymer Chemistry: Utilized in the synthesis of conjugated polymers for various applications, including sensors and optoelectronic devices.

Comparison with Similar Compounds

Similar Compounds

    9-hexyl-9H-carbazole: Lacks the bromo group, making it less reactive for further functionalization.

    9-(6-chlorohexyl)-9H-carbazole: Similar structure but with a chloro group instead of a bromo group, which may result in different reactivity and applications.

    9-(6-iodohexyl)-9H-carbazole: Contains an iodo group, which is more reactive than the bromo group and can be used in different synthetic applications.

Uniqueness

9-(6-bromohexyl)-9H-carbazole is unique due to the presence of the bromo group, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in different fields.

Properties

IUPAC Name

9-(6-bromohexyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN/c19-13-7-1-2-8-14-20-17-11-5-3-9-15(17)16-10-4-6-12-18(16)20/h3-6,9-12H,1-2,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNNZEMVTJAKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471526
Record name 9-(6-bromohexyl)carbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94847-10-6
Record name 9-(6-bromohexyl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(6-Bromohexyl)-9H-carbazole
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Synthesis routes and methods

Procedure details

To a two-necked flask containing carbazole (4.0 g, 23.9 mmol), 1,6-dibromohexane (29.2 g, 120 mmol) in 100 mL of anhydrous THF was added 0.86 g (35.8 mmol) of sodium hydride. This mixture was refluxed under nitrogen for 2 days. The reaction mixture was cooled down to room temperature and extracted with ethyl acetate. The non-reacted 1,6-dibromohexane and carbazole were removed by vacuum distillation (100° C./16 mmHg) and column chromatography (ethyl acetate/hexane=1:30), respectively. Pure N-(6-bromohexyl)carbazole was obtained in a white crystal (4 g, 51%). The 100 mL flask containing 30 mL of dry DMF was cooled down to 0° C. Phosphorous oxychloride (4.4 g, 28.7 mmol) was added dropwise maintaining the temperature below 5° C. The reaction mixture was stirred for 30 min. 1.9 g (5.75 mmol) of N-(6-bromohexyl)carbazole in 20 mL of dry DMF was added to the above solution and the temperature was slowly increased to 90° C. After the solution was heated for 2 days, it was cooled down to room temperature and poured into cold water. The pH of the solution was adjusted to around 7 with aqueous NaOH solution. The product was extracted with methylene chloride, dried over magnesium sulfate, and purified by silica gel column chromatography (ethyl acetate/hexane=1:5). A light brown crystal was obtained. (1.3 g, 72%). 1H-NMR (200 MHz, CDCl3): δ 10.1 (s, 1H, —CHO), 8.62 (m, 1H), 8.17 (m, 1H), 8.02 (m, 1H), 7.59-7.27 (m, 4H), 4.36 (t, 2H, ═NCH2—, J=7.1 Hz), 3.50 (t, 2H, —CH2Cl, J=6.4 Hz), 1.93 (m, 2H), 1.74 (m, 2H), 1.45 (m, 4H). 13C-NMR (100 MHz, CDCl3): δ 191.9, 144.2, 141.3, 128.7, 127.3, 126.9, 124.2, 123.2, 123.1, 120.9, 120.5, 109.5, 109.0, 45.0, 43.4, 32.5, 29.0, 26.7, 26.6. HRMS (EI): m/z=313.1227 (M+), Δ=2.1 ppm.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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